![molecular formula C26H33N3O4S2 B2723295 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-53-3](/img/structure/B2723295.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a sulfamoyl group, a thiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecule contains a total of 83 bonds, including 42 non-H bonds, 19 multiple bonds, 14 rotatable bonds, 3 double bonds, and 16 aromatic bonds. It also contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. But based on its structure, it could undergo reactions typical for sulfamoyl groups, thiazole rings, and benzamide groups .Scientific Research Applications
Aromatic Sulfonamide Inhibitors
Aromatic sulfonamides have been explored for their potential as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. These compounds show varied activities across different isoenzymes, indicating their potential in targeting specific biological pathways (Supuran, Maresca, Gregáň, & Milan Remko, 2013).
Oxidizing Agents and Organic Reactions
Bis(p-methoxyphenyl) selenoxide has been identified as a versatile oxidizing agent useful for a range of mild oxidations. Its reactivity towards various organic substrates demonstrates the potential for applications in organic synthesis, highlighting the importance of such compounds in facilitating complex chemical reactions (Otsubo & Ogura, 1986).
Nanofiltration Membranes
Novel sulfonated aromatic diamine monomers have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, demonstrating their potential in water purification and treatment applications (Liu et al., 2012).
Polymorphic Crystal Inhibition
Research into the synthesis and influence of certain compounds on the crystallization of sulfathiazole and sulfapyridine has shown that these can act as polymorph-selective crystal nucleation inhibitors. This is significant for the pharmaceutical industry where crystal polymorphism can affect drug solubility and bioavailability (Lawrence, McAuliffe, & Moynihan, 2010).
High-Performance Materials
Studies on the synthesis and characterization of aromatic polyamides containing S-triazine rings and other novel compounds have contributed to the development of high-performance materials. These materials exhibit desirable properties such as solubility in polar solvents, thermal stability, and potential applications in advanced technologies (Sagar et al., 1997).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S2/c1-17(2)14-29(15-18(3)4)35(31,32)22-10-7-20(8-11-22)25(30)28-26-27-23(16-34-26)21-9-12-24(33-6)19(5)13-21/h7-13,16-18H,14-15H2,1-6H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRBGDKAPTLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)

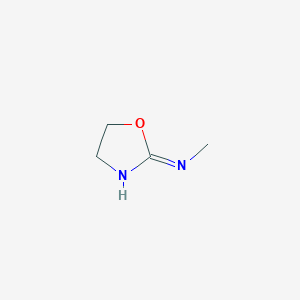
![(9Z)-9-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2723217.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2723218.png)
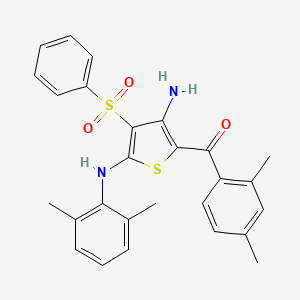
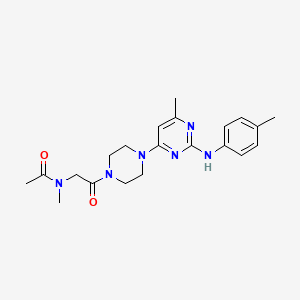
![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)
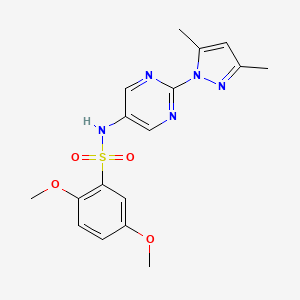

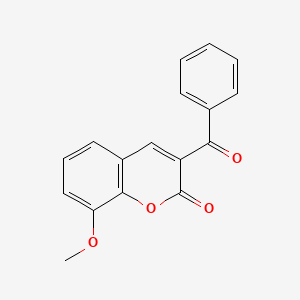
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)